Trifluomeprazine Trifluomeprazine
Brand Name: Vulcanchem
CAS No.: 2622-37-9
VCID: VC3826586
InChI: InChI=1S/C19H21F3N2S/c1-13(11-23(2)3)12-24-15-6-4-5-7-17(15)25-18-9-8-14(10-16(18)24)19(20,21)22/h4-10,13H,11-12H2,1-3H3
SMILES: CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CN(C)C
Molecular Formula: C19H21F3N2S
Molecular Weight: 366.4 g/mol

Trifluomeprazine

CAS No.: 2622-37-9

Cat. No.: VC3826586

Molecular Formula: C19H21F3N2S

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Trifluomeprazine - 2622-37-9

Specification

CAS No. 2622-37-9
Molecular Formula C19H21F3N2S
Molecular Weight 366.4 g/mol
IUPAC Name N,N,2-trimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine
Standard InChI InChI=1S/C19H21F3N2S/c1-13(11-23(2)3)12-24-15-6-4-5-7-17(15)25-18-9-8-14(10-16(18)24)19(20,21)22/h4-10,13H,11-12H2,1-3H3
Standard InChI Key ILBBYVOOXMPNTM-UHFFFAOYSA-N
SMILES CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CN(C)C
Canonical SMILES CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CN(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

Trifluomeprazine (CAS: 71609-19-3) is a salt form comprising the parent phenothiazine moiety conjugated with 2-butenedioic acid. Its molecular formula is C19H21F3N2SC4H4O4\text{C}_{19}\text{H}_{21}\text{F}_3\text{N}_2\text{S} \cdot \text{C}_4\text{H}_4\text{O}_4, yielding a molecular weight of 407.5 g/mol . The compound exhibits a melting point of 232°C and a boiling point of 202–210°C at 0.6 mmHg, with limited aqueous solubility (12.23 mg/L at 24°C) . Spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry, confirm the presence of a trifluoromethyl group at the 2-position of the phenothiazine ring and a piperazine-propyl side chain, which are critical for its receptor-binding affinity .

Table 1: Key Physicochemical Properties of Trifluomeprazine

PropertyValue
Molecular FormulaC23H25F3N2O4S\text{C}_{23}\text{H}_{25}\text{F}_3\text{N}_2\text{O}_4\text{S}
Molecular Weight407.5 g/mol
Melting Point232°C
Boiling Point202–210°C (0.6 mmHg)
Water Solubility (24°C)12.23 mg/L
pKa8.05 ± 0.04

Pharmacological Activity and Mechanism of Action

Androgen Receptor Antagonism

Trifluomeprazine demonstrates dual activity as an AR antagonist and binder, with experimental data confirming its suppression of AR-mediated transcriptional pathways . In vitro assays using human prostate cancer cell lines revealed a half-maximal inhibitory concentration (IC50\text{IC}_{50}) of <30 μM for AR antagonism, suggesting moderate potency compared to clinical AR inhibitors like enzalutamide. Molecular docking studies propose that the trifluoromethyl group engages in hydrophobic interactions with AR’s ligand-binding domain, while the piperazine moiety stabilizes the receptor’s inactive conformation .

Antiviral Activity Against SARS-CoV-2

In a high-throughput screen of 4,816 compounds, trifluomeprazine exhibited 90.2% inhibition of SARS-CoV-2-induced cytopathic effects at 10 μM, outperforming reference antivirals like remdesivir in the same assay . Mechanistically, it interferes with viral entry by modulating host cell cathepsin L activity, a protease essential for spike protein priming . Synergistic effects were observed when combined with RNA-dependent RNA polymerase (RdRP) inhibitors, reducing viral load by 2.5 logs in Vero E6 cells .

Table 2: Antiviral Profile of Trifluomeprazine

ParameterValue
SARS-CoV-2 Inhibition90.2% at 10 μM
Synergy with RdRP Inhibitors2.5-log viral load reduction
Primary TargetCathepsin L
Cytotoxicity (CC50)>30 μM

Pharmacokinetics and Metabolic Disposition

Metabolism and Excretion

Phenothiazines generally undergo hepatic oxidation via cytochrome P450 2D6 (CYP2D6), producing active metabolites like N-oxides and sulfoxides . Renal excretion accounts for 70% of elimination, with a terminal half-life (t1/2t_{1/2}) of 18–24 hours. Protein binding exceeds 90%, necessitating dose adjustments in hypoalbuminemic patients .

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